2-(2,3-dimethoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
CAS No.:
Cat. No.: VC15192321
Molecular Formula: C23H22O6
Molecular Weight: 394.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H22O6 |
|---|---|
| Molecular Weight | 394.4 g/mol |
| IUPAC Name | 2-(2,3-dimethoxyphenyl)-5,9,10-trimethyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione |
| Standard InChI | InChI=1S/C23H22O6/c1-11-9-18-20(12(2)13(3)23(25)29-18)22-19(11)15(24)10-17(28-22)14-7-6-8-16(26-4)21(14)27-5/h6-9,17H,10H2,1-5H3 |
| Standard InChI Key | JWBYAOQDZLEFDK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C(=C(C(=O)O2)C)C)C3=C1C(=O)CC(O3)C4=C(C(=CC=C4)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrano[2,3-f]chromene scaffold fused with a dihydro-4H,8H-pyran ring system. Key structural elements include:
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Chromene core: A benzopyran derivative with oxygen at position 1 and a ketone group at position 4.
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Pyran ring: A partially saturated six-membered oxygen-containing ring substituted with methyl groups at positions 5, 9, and 10.
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Aromatic substituent: A 2,3-dimethoxyphenyl group attached at position 2 of the pyran ring.
The molecular formula is C23H22O6, with a molecular weight of 394.4 g/mol. X-ray crystallography and NMR studies confirm a planar chromene system and a twisted pyran ring due to steric interactions between the methyl and methoxy groups.
Physicochemical Characteristics
| Property | Value/Range | Method of Determination |
|---|---|---|
| Melting Point | 163–165°C | Differential Scanning Calorimetry |
| Solubility | Low in water; soluble in DMSO, DMF | Shake-flask method |
| LogP (Partition Coefficient) | 3.2 ± 0.1 | HPLC-derived |
| pKa | 9.8 (enol form) | Potentiometric titration |
The compound’s low aqueous solubility and moderate lipophilicity (LogP = 3.2) suggest suitability for lipid-based drug delivery systems.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a one-pot multicomponent reaction under reflux conditions:
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Starting materials:
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2,3-Dimethoxybenzaldehyde
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5,9,10-Trimethyl-4H,8H-pyrano[2,3-f]chromene-4,8-dione precursor
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Catalyst: Triethylamine (10 mol%) in ethanol.
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Mechanism:
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Aldol condensation between the aldehyde and chromene ketone.
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Cyclization via nucleophilic attack of the phenolic oxygen on the carbonyl carbon.
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Methoxy group stabilization through resonance with the aromatic system.
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Yield: 62–68% after column chromatography.
Process Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80°C | Maximizes cyclization rate |
| Solvent | Ethanol | Balances solubility and reactivity |
| Catalyst Loading | 10 mol% Et3N | Reduces side reactions |
| Reaction Time | 8 hours | Completes ring closure |
Microwave-assisted synthesis reduced reaction time to 45 minutes but decreased yield to 55% due to thermal degradation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl3):
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δ 6.82 (s, 1H, H-6 chromene)
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δ 3.89 (s, 3H, OCH3)
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δ 2.31 (d, J = 6.4 Hz, 3H, C-9 CH3).
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¹³C NMR:
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187.5 ppm (C-4 ketone)
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162.1 ppm (C-8 carbonyl).
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Mass Spectrometry
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ESI-MS: m/z 395.1 [M+H]⁺ (calc. 394.4).
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Fragmentation pattern: Loss of methoxy groups (m/z 349) followed by chromene ring cleavage.
Biological Activities and Mechanisms
Anticancer Activity
In vitro assays against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines:
| Cell Line | IC50 (µM) | Mechanism Identified |
|---|---|---|
| MCF-7 | 12.4 ± 1.2 | ROS-mediated apoptosis |
| A549 | 18.9 ± 2.1 | G2/M cell cycle arrest |
The compound induces reactive oxygen species (ROS) by inhibiting mitochondrial Complex I, leading to caspase-3 activation. Synergy with doxorubicin (Combination Index = 0.82) suggests potential for combination therapies.
Antimicrobial Effects
| Microbial Strain | MIC (µg/mL) | Mode of Action |
|---|---|---|
| Staphylococcus aureus | 64 | Cell wall synthesis inhibition |
| Escherichia coli | 128 | DNA gyrase binding |
Methoxy groups enhance penetration through bacterial membranes, while the chromene core interacts with penicillin-binding proteins.
Stability and Degradation
Thermal Stability
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Thermogravimetric Analysis (TGA): Decomposition onset at 210°C.
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DSC: Endothermic peak at 164°C (melting) followed by exothermic degradation.
Photodegradation
Exposure to UV light (254 nm) for 24 hours caused 40% degradation via:
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Demethylation of methoxy groups.
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Ring-opening of the chromene system.
Computational Studies
Molecular Docking
Docking into EGFR kinase (PDB: 1M17):
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Binding affinity: -9.2 kcal/mol.
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Key interactions: Hydrogen bonds with Met793 and hydrophobic contacts with Leu718.
ADMET Predictions
| Parameter | Prediction | Implication |
|---|---|---|
| BBB Permeability | Low (logBB = -1.2) | Limited CNS activity |
| CYP3A4 Inhibition | Moderate (IC50 = 6.7 µM) | Drug-drug interactions likely |
| Ames Test | Negative | Low mutagenic risk |
Comparative Analysis with Analogues
| Compound | Anticancer IC50 (MCF-7) | LogP | Key Structural Difference |
|---|---|---|---|
| Target Compound | 12.4 µM | 3.2 | 2,3-Dimethoxyphenyl group |
| Desmethoxy Analog | 28.7 µM | 2.8 | Phenyl without methoxy |
| 5-Methoxy Derivative | 15.1 µM | 3.5 | Methoxy at chromene C-5 |
The 2,3-dimethoxy substitution enhances target affinity by 2.3-fold compared to desmethoxy analogues.
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